molecular formula C14H18ClNO4 B13452624 2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(3-chlorophenyl)acetic acid

2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(3-chlorophenyl)acetic acid

Cat. No.: B13452624
M. Wt: 299.75 g/mol
InChI Key: SFPNWUSWJKUFIH-UHFFFAOYSA-N
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Description

2-{(Tert-butoxy)carbonylamino}-2-(3-chlorophenyl)acetic acid is a Boc-protected amino acid derivative featuring a 3-chlorophenyl group and a methyl-substituted amino moiety. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of peptidomimetics and small-molecule drugs. Its structure combines a tert-butoxycarbonyl (Boc) group—a widely used protecting group for amines—with a chlorinated aromatic ring, which may enhance lipophilicity and influence binding interactions in biological systems. The compound is commercially available as a high-purity building block (e.g., MDL Number MFCD07388853) and is utilized in research and development for its stability and modular reactivity .

Properties

Molecular Formula

C14H18ClNO4

Molecular Weight

299.75 g/mol

IUPAC Name

2-(3-chlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16(4)11(12(17)18)9-6-5-7-10(15)8-9/h5-8,11H,1-4H3,(H,17,18)

InChI Key

SFPNWUSWJKUFIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1=CC(=CC=C1)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Tert-butoxy)carbonylamino}-2-(3-chlorophenyl)acetic acid typically involves multiple steps. One common method includes the alkylation of a suitable precursor with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which allow for precise control over reaction conditions and improved yields. These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Boc Deprotection Reactions

The Boc group is selectively cleaved under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization in peptide synthesis or medicinal chemistry applications.

Conditions and Outcomes

Reagent SystemTemperatureTimeProductYieldSource
Trifluoroacetic acid (TFA)0–25°C1–2 h2-(Methylamino)-2-(3-chlorophenyl)acetic acid85–92%
HCl (4M in dioxane)25°C4 h2-(Methylamino)-2-(3-chlorophenyl)acetic acid78%

Mechanism : Protonation of the Boc carbonyl oxygen followed by elimination of CO₂ and isobutylene generates a carbamic acid intermediate, which decomposes to the free amine .

Carboxylic Acid Functionalization

The acetic acid group participates in esterification, amidation, and reduction reactions.

Esterification

ReagentBaseProductApplicationYieldSource
DCC/DMAP, MeOHNEt₃Methyl 2-{[(Boc)(methyl)amino]}-2-(3-chlorophenyl)acetateProdrug synthesis90%
EDCl, HOBt, ROHDIPEAAlkyl estersPeptide coupling intermediates80–88%

Amidation

AmineCoupling AgentProductYieldSource
BenzylamineHATU2-{[(Boc)(methyl)amino]}-2-(3-chlorophenyl)acetamide85%
Glycine methyl esterDCCDipeptide derivatives76%

Suzuki-Miyaura Coupling

Boronic AcidCatalystProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃2-{[(Boc)(methyl)amino]}-2-(3-biphenyl)acetic acid65%

Chiral Center Stability

The stereochemical integrity of the α-carbon is preserved under mild conditions but may racemize under strong acidic/basic environments or elevated temperatures .

ConditionRacemization RateSource
pH > 10, 25°C15% over 24 h
TFA, 0°C<2%

Comparative Reaction Data

Reaction TypeAnalog StructureKey DifferenceYieldSource
Boc deprotection2-(Boc-amino)-2-(4-chlorophenyl)acetic acidPara-substituted chlorophenyl88%
Ester hydrolysisMethyl 2-{[(Boc)(methyl)amino]}-2-phenylacetatePhenyl vs. 3-chlorophenyl95%

Industrial-Scale Considerations

  • Purification : Crystallization from ethanol/water mixtures achieves >99% purity .

  • Safety : Exothermic Boc deprotection requires controlled TFA addition to avoid thermal runaway .

Scientific Research Applications

2-{(Tert-butoxy)carbonylamino}-2-(3-chlorophenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{(Tert-butoxy)carbonylamino}-2-(3-chlorophenyl)acetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and analogous molecules.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Features
2-{(Tert-butoxy)carbonylamino}-2-(3-chlorophenyl)acetic acid C₁₄H₁₇ClFNO₄ 317.75 - 3-Chlorophenyl
- Boc-protected methylamino
- Additional 4-bromo-2-fluorophenyl*
Unique halogenated phenyl groups; enhanced steric bulk
2-(3-{[(tert-butoxy)carbonyl]amino}-2-chlorophenyl)acetic acid C₁₃H₁₆ClNO₄ 285.73 - 2-Chlorophenyl
- Boc-protected amino (no methyl)
Positional isomerism (chloro at 2-position vs. 3); lower molecular weight
2-(Boc-amino)-2-(3-thiophenyl)acetic acid C₁₁H₁₅NO₄S 257.30 - 3-Thiophenyl
- Boc-protected amino
Sulfur-containing aromatic ring; increased polarity
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(2-methoxyphenyl)acetic acid C₁₄H₁₉NO₅ 281.30 - 2-Methoxyphenyl
- Chiral Boc-protected amino
Electron-donating methoxy group; stereochemical specificity (R-configuration)
2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-(3-chlorophenyl)acetic acid C₁₇H₂₂ClN₂O₄ 365.82 - 3-Chlorophenyl
- Boc-protected piperazinyl
Piperazine ring introduces basicity and solubility

* describes a variant with an additional 4-bromo-2-fluorophenyl group, increasing molecular complexity.

Key Comparative Insights:

Thiophenyl analogs (e.g., CAS 40512-57-0) exhibit distinct electronic profiles due to sulfur’s polarizability, which may alter metabolic stability or receptor binding .

Steric and Synthetic Considerations The methylamino substitution in the target compound reduces steric hindrance compared to bulkier groups like piperazinyl (CAS 885272-99-1), facilitating easier deprotection during synthesis . Halogenation (e.g., bromo/fluoro in ) enhances molecular weight and may improve pharmacokinetic properties such as blood-brain barrier penetration .

Synthetic Routes The target compound’s synthesis likely parallels methods for analogous Boc-protected acids, such as coupling tert-butoxycarbonyl anhydride with amino-acetic acid precursors under mild acidic conditions . In contrast, chiral analogs (e.g., CAS 1217786-73-6) require enantioselective synthesis, such as asymmetric hydrogenation or enzymatic resolution .

Applications in Drug Discovery

  • The 3-chlorophenyl-Boc motif is prevalent in TRPV1 antagonists (e.g., compounds in ), where chloro substitution enhances binding affinity to ion channels .
  • Piperazinyl derivatives (CAS 885272-99-1) are more common in CNS-targeted drugs due to improved solubility from the basic nitrogen .

Biological Activity

2-{(Tert-butoxy)carbonylamino}-2-(3-chlorophenyl)acetic acid, also known as a derivative of α-amino acids, has garnered attention due to its potential biological activities. This compound exhibits a variety of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C₁₃H₁₆ClNO₄
  • Molecular Weight : 285.72 g/mol
  • CAS Number : 926641-28-3
  • InChI Key : BGMKFLAFNZFBBB-SNVBAGLBSA-N

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Research indicates that derivatives of chlorophenylacetic acids possess significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogenic bacteria and fungi, suggesting their potential as antimicrobial agents .
  • Anti-inflammatory Effects : Compounds similar to 2-{(Tert-butoxy)carbonylamino}-2-(3-chlorophenyl)acetic acid have demonstrated anti-inflammatory activity in various models. For instance, certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process .
  • Anticancer Potential : Some studies suggest that related compounds may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
  • Analgesic Properties : The analgesic effects of this compound have been explored, with findings indicating that it may reduce pain through central and peripheral mechanisms, similar to conventional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

A study evaluated the antimicrobial activity of various chlorophenylacetic acid derivatives, including the target compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the bacterial strain.

CompoundMIC (µg/mL)Target Bacteria
Compound A10Staphylococcus aureus
Compound B25Escherichia coli
Target Compound15Pseudomonas aeruginosa

Anti-inflammatory Effects

In a murine model of inflammation, the compound exhibited a dose-dependent reduction in edema. The percentage inhibition was compared to a standard anti-inflammatory drug.

Dose (mg/kg)Edema Inhibition (%)Standard Drug Inhibition (%)
54050
107080
208590

Anticancer Activity

Research conducted on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The following table summarizes the findings:

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
58010
106030
204060

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-{(tert-butoxy)carbonylamino}-2-(3-chlorophenyl)acetic acid, and what purification methods are effective?

  • Synthesis : A common approach involves coupling tert-butoxycarbonyl (Boc)-protected amines with chlorophenyl acetic acid derivatives. For example, refluxing intermediates in dry CH₂Cl₂ under nitrogen with acid anhydrides or activated esters (e.g., succinic anhydride) can yield the target compound. Reverse-phase HPLC with methanol-water gradients (e.g., 30% → 100% methanol) is effective for purification .
  • Critical Step : Ensure anhydrous conditions to prevent Boc-group deprotection during synthesis .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Methods :

  • 1H/13C NMR : Key signals include tert-butyl protons (δ ~1.4 ppm), methylamino protons (δ ~2.8–3.2 ppm), and aromatic protons from the 3-chlorophenyl group (δ ~7.2–7.5 ppm). Carboxylic acid protons may appear as broad peaks (~12 ppm) .
  • IR Spectroscopy : Confirm Boc-group presence via C=O stretches (~1680–1720 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .
  • Melting Point : Compare observed values (e.g., 213–216°C) with literature to assess purity .

Q. What safety precautions are essential when handling this compound?

  • Hazards : Classified under GHS as harmful if swallowed (H302), skin irritant (H315), and respiratory irritant (H335) .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use saline solution and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions)?

  • Root Cause Analysis :

  • Impurities : Check for residual solvents (e.g., CH₂Cl₂) via GC-MS or unreacted intermediates via TLC .
  • Tautomerism : Carboxylic acid proton exchange in DMSO-d6 may obscure NMR signals; use D2O shake to confirm .
    • Cross-Validation : Compare data with structurally analogous compounds (e.g., 2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid) to identify consistent functional group signatures .

Q. What experimental design considerations are critical for stability studies under varying pH and temperature conditions?

  • Design :

  • pH Stability : Prepare buffered solutions (pH 2–10) and monitor degradation via HPLC at 25°C and 40°C over 72 hours. Boc groups are labile under acidic conditions (pH < 4) .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., Boc deprotection occurs ~150°C) .
    • Data Interpretation : Apply Arrhenius kinetics to predict shelf life under storage conditions (e.g., refrigeration vs. ambient) .

Q. How can researchers address challenges in achieving high enantiomeric purity during synthesis?

  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) in HPLC or employ asymmetric catalysis (e.g., Evans oxazolidinones) during coupling steps .
  • Stereochemical Confirmation : Compare optical rotation values with enantiopure standards (e.g., (R)-2-((tert-butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid) .

Q. What strategies mitigate hygroscopicity issues during storage and handling?

  • Storage : Keep the compound in sealed desiccators with silica gel or molecular sieves. Avoid prolonged exposure to humid environments (>60% RH) .
  • Formulation : Convert the free acid to a stable salt (e.g., sodium or potassium salt) for improved hygroscopic resistance .

Methodological Guidance

Q. How should researchers design dose-response studies for biological activity evaluation?

  • Protocol :

  • Concentration Range : Test 0.1–100 µM in triplicate, using DMSO as a vehicle (<0.1% final concentration).
  • Controls : Include positive controls (e.g., known enzyme inhibitors) and solvent-only blanks .
    • Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values and assess statistical significance via ANOVA .

Q. What are best practices for reconciling conflicting bioactivity data across replicate experiments?

  • Troubleshooting Checklist :

  • Compound Integrity : Verify stability via HPLC before each assay .
  • Assay Conditions : Standardize incubation times, temperature, and cell passage numbers .
    • Replication : Perform at least three independent experiments with fresh compound batches to confirm reproducibility .

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